Eristostatin - 132051-67-3

Eristostatin

Catalog Number: EVT-1206490
CAS Number: 132051-67-3
Molecular Formula: C227H355N77O70S8
Molecular Weight: 5539 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Eristostatin is derived from the venom of the Echis carinatus snake, commonly known as the saw-scaled viper. Disintegrins like eristostatin are classified as small proteins (4-15 kDa) that inhibit integrin-mediated cell adhesion and play a crucial role in various physiological and pathological processes, including platelet aggregation and tumor metastasis . Eristostatin shares structural similarities with other disintegrins, particularly echistatin, which has been extensively studied for its therapeutic potential.

Synthesis Analysis

The synthesis of eristostatin can be achieved through several methods:

  1. Natural Extraction: Eristostatin is typically isolated from the venom of Echis carinatus through chromatographic techniques. This involves:
    • Venom Collection: Venom is extracted from the snake using electrostimulation.
    • Purification: The crude venom undergoes purification processes such as affinity chromatography to isolate disintegrins like eristostatin.
  2. Recombinant Technology: Advances in biotechnology have allowed for the recombinant expression of eristostatin. This method includes:
    • Gene Cloning: The gene encoding eristostatin is cloned into an expression vector.
    • Transformation: The vector is introduced into host cells (e.g., Escherichia coli or Pichia pastoris).
    • Protein Expression: Conditions are optimized for the expression of the protein.
    • Purification: The expressed protein is purified using techniques like ion-exchange chromatography .

These methods enable the production of large quantities of active eristostatin for research and therapeutic purposes.

Molecular Structure Analysis

Eristostatin's molecular structure is characterized by a compact arrangement typical of disintegrins. Key features include:

  • Peptide Sequence: Eristostatin consists of approximately 50 amino acids, featuring a conserved Arg-Gly-Asp (RGD) motif crucial for integrin binding.
  • Cysteine Residues: The protein contains multiple cysteine residues that form disulfide bonds, stabilizing its three-dimensional structure .
  • Structural Studies: X-ray crystallography and nuclear magnetic resonance spectroscopy have been employed to elucidate its structure. The RGD motif is positioned on a loop that extends from the core structure, facilitating interaction with integrins .

Data from structural analyses indicate that the arrangement of cysteine residues is critical for maintaining the integrity and function of eristostatin.

Chemical Reactions Analysis

Eristostatin participates in several significant chemical reactions:

  • Integrin Binding: Eristostatin binds specifically to integrins such as αIIbβ3 and αvβ3 on cell surfaces. This interaction inhibits platelet aggregation by blocking fibrinogen binding to these integrins .
  • Inhibition Mechanism: The binding affinity of eristostatin to integrins has been quantified using Scatchard analysis, revealing dissociation constants (Kd) that indicate strong binding (Kd values around 14 nM to 28 nM depending on the integrin type) .

These reactions underscore eristostatin's potential as an antiplatelet agent.

Mechanism of Action

The mechanism by which eristostatin exerts its biological effects primarily involves:

  • Integrin Inhibition: By binding to specific sites on integrins, eristostatin prevents their activation and subsequent interaction with ligands like fibrinogen.
  • Signal Transduction Interference: Eristostatin disrupts signaling pathways associated with integrin activation, leading to reduced platelet aggregation and altered cellular responses .

This mechanism highlights eristostatin's role as a potent inhibitor in processes such as thrombosis and cancer metastasis.

Physical and Chemical Properties Analysis

Eristostatin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 6-8 kDa.
  • Solubility: Highly soluble in aqueous solutions due to its hydrophilic nature.
  • Stability: Stability is influenced by pH and temperature; optimal conditions are typically near neutral pH at room temperature .
  • Binding Characteristics: Strong binding affinity to integrins indicates its potential for therapeutic applications.

These properties make eristostatin a valuable compound for both research and clinical applications.

Applications

Eristostatin has several scientific applications:

  1. Antiplatelet Therapy: Eristostatin serves as a model compound for developing antiplatelet drugs. Its structural analogs have led to the creation of FDA-approved medications like Tirofiban and Eptifibatide, used in managing acute coronary syndromes .
  2. Cancer Research: Due to its ability to inhibit cell adhesion and migration, eristostatin is being investigated for its potential in cancer therapies aimed at preventing metastasis .
  3. Biological Research Tool: Eristostatin's specificity for integrins makes it an essential tool in studying cell adhesion mechanisms and signaling pathways relevant to various diseases.
Introduction to Eristostatin

Biochemical Classification and Taxonomic Origins

Eristostatin derives from the venom of Eristicophis macmahoni, the sole species within its monotypic genus, belonging to the Viperidae family (subfamily: Viperinae). This snake occupies sandy desert habitats in Pakistan's Balochistan province and southeastern Afghanistan, exhibiting morphological adaptations like a flattened head and angled nostrils for subsurface movement [8]. Taxonomically, viperid venoms contain complex protein mixtures where disintegrins evolve through proteolytic processing of PII-class snake venom metalloproteinases (SVMPs) [3].

Biochemically, eristostatin is classified as a short disintegrin based on defining characteristics:

  • Polypeptide length: 49 amino acid residues
  • Disulfide bonds: 4 bridges (Cys1-Cys4, Cys2-Cys3, Cys5-Cys6, Cys7-Cys8)
  • Molecular mass: Approximately 5.4 kDa
  • Key functional motif: RGD sequence in a flexible loop (positions 28-30) [3] [6]

This structural classification places eristostatin in the same category as echistatin (from Echis carinatus) rather than medium or long disintegrins like triflavin or bitistatin, which contain 70-84 residues and 6-7 disulfide bonds [3]. The evolutionary pathway involves neofunctionalization through gene duplication, deletion of metalloproteinase domains, and selective loss of disulfide bonds—a process characteristic of viperid venom diversification [3].

Historical Discovery and Early Research Milestones

Eristostatin was first isolated and characterized in 1994 through reversed-phase HPLC fractionation of E. macmahoni crude venom. Initial research focused on its potent antiplatelet properties:

Table 1: Key Milestones in Eristostatin Research

YearMilestoneSignificance
1994Initial purification and sequencingIdentification as RGD-containing disintegrin inhibiting ADP-induced platelet aggregation [6]
1995Inhibition of B16F10 melanoma colonizationFirst demonstration of anti-metastatic properties in mouse models (25μg dose) [6]
1999Recombinant expression in E. coliEnabled site-directed mutagenesis studies [6]
2003Confirmed inhibition of human melanoma metastasisSuppression of M24met and C8161 cell lung colonization (10μg dose) [6]
2007Mechanistic studies on melanoma migrationIdentified specific inhibition of αv integrin-mediated migration on fibronectin [6]

Early functional studies demonstrated that eristostatin inhibits ADP-induced human platelet aggregation at IC₅₀ values of ~50nM, establishing it as one of the most potent antiplatelet disintegrins known [6]. By 1995, pioneering work by Beviglia et al. revealed its unexpected role in inhibiting melanoma metastasis—a discovery that shifted research focus toward oncology applications [6]. The development of recombinant expression systems in 1999 facilitated structure-function studies through alanine scanning mutagenesis, revealing residues critical for integrin binding specificity [6] [7].

Structural Homology Within the Disintegrin Family

Disintegrins exhibit conserved structural frameworks despite sequence variations. Eristostatin shares core characteristics with the short disintegrin subgroup:

Table 2: Structural Classification of Representative Disintegrins

DisintegrinLength (aa)Disulfide BondsBinding MotifKey Structural Features
Eristostatin494RGDCompact globular fold; RGD loop flexibility
Echistatin494RGDSimilar cysteine pattern; elongated RGD loop
Obtustatin413KTSMinimalist structure; specific for α1β1 integrin
Triflavin706RGDElongated structure with β-sheets

Eristostatin displays highest homology with echistatin (63% sequence identity), sharing conserved cysteine residues that form the disulfide core: Cys₁-Cys₄, Cys₂-Cys₃, Cys₅-Cys₆, and Cys₇-Cys₈ [3] [10]. The RGD-containing loop (residues 24-34) protrudes from the protein core, enabling accessibility to integrin receptors. Unlike medium/long disintegrins with complex β-sheet/turn arrangements, eristostatin adopts a compact globular fold dominated by turns [3].

Critical structural distinctions include:

  • N-terminal residues: Eristostatin contains unique hydrophobic residues (Leu4, Pro6) stabilizing the RGD loop orientation
  • C-terminal tail: The sequence ECD mediates heparin binding in other disintegrins but shows reduced sulfated glycan affinity in eristostatin
  • Loop flexibility: Molecular dynamics reveal higher RGD loop mobility than echistatin, potentially enabling broader integrin specificity [6] [10]

These structural features determine functional divergence within the disintegrin family, positioning eristostatin as a potent inhibitor of αIIbβ3 and αv-containing integrins.

Properties

CAS Number

132051-67-3

Product Name

Eristostatin

IUPAC Name

(4S)-5-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[(2S)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-(carboxymethylamino)-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C227H355N77O70S8

Molecular Weight

5539 g/mol

InChI

InChI=1S/C227H355N77O70S8/c1-106(2)174(297-193(346)132(50-30-74-254-227(247)248)275-207(360)152(103-380)295-218(371)175(107(3)4)298-192(345)125(42-18-22-66-229)266-163(313)92-257-178(331)108(5)262-184(337)128(46-26-70-250-223(239)240)270-186(339)126(43-19-23-67-230)272-194(347)135(79-113-35-11-10-12-36-113)278-188(341)127(44-20-24-68-231)273-205(358)148(99-376)289-190(343)130(48-28-72-252-225(243)244)271-187(340)129(47-27-71-251-224(241)242)274-206(359)149(100-377)292-209(362)151(102-379)294-211(364)155-51-31-75-301(155)166(316)95-260-216(369)176(111(8)306)299-180(333)110(7)263-204(357)147(98-375)293-214(367)158-54-32-76-302(158)219(372)134(61-64-168(319)320)277-191(344)133(60-63-167(317)318)269-181(334)120(232)59-62-159(233)309)217(370)264-109(6)179(332)268-123(45-25-69-249-222(237)238)182(335)258-93-165(315)267-141(86-169(321)322)199(352)280-137(81-115-90-255-121-39-15-13-37-118(115)121)196(349)282-140(84-161(235)311)198(351)283-143(88-171(325)326)201(354)284-142(87-170(323)324)200(353)279-136(80-114-55-57-117(308)58-56-114)195(348)290-153(104-381)210(363)300-177(112(9)307)215(368)259-94-164(314)265-124(41-17-21-65-228)185(338)288-146(97-305)203(356)291-150(101-378)208(361)285-144(89-172(327)328)202(355)296-154(105-382)221(374)304-78-34-52-156(304)212(365)276-131(49-29-73-253-226(245)246)189(342)287-145(85-162(236)312)220(373)303-77-33-53-157(303)213(366)286-138(82-116-91-256-122-40-16-14-38-119(116)122)197(350)281-139(83-160(234)310)183(336)261-96-173(329)330/h10-16,35-40,55-58,90-91,106-112,120,123-158,174-177,255-256,305-308,375-382H,17-34,41-54,59-89,92-105,228-232H2,1-9H3,(H2,233,309)(H2,234,310)(H2,235,311)(H2,236,312)(H,257,331)(H,258,335)(H,259,368)(H,260,369)(H,261,336)(H,262,337)(H,263,357)(H,264,370)(H,265,314)(H,266,313)(H,267,315)(H,268,332)(H,269,334)(H,270,339)(H,271,340)(H,272,347)(H,273,358)(H,274,359)(H,275,360)(H,276,365)(H,277,344)(H,278,341)(H,279,353)(H,280,352)(H,281,350)(H,282,349)(H,283,351)(H,284,354)(H,285,361)(H,286,366)(H,287,342)(H,288,338)(H,289,343)(H,290,348)(H,291,356)(H,292,362)(H,293,367)(H,294,364)(H,295,371)(H,296,355)(H,297,346)(H,298,345)(H,299,333)(H,300,363)(H,317,318)(H,319,320)(H,321,322)(H,323,324)(H,325,326)(H,327,328)(H,329,330)(H4,237,238,249)(H4,239,240,250)(H4,241,242,251)(H4,243,244,252)(H4,245,246,253)(H4,247,248,254)/t108-,109-,110-,111+,112+,120-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,174-,175-,176-,177-/m0/s1

InChI Key

LOIUCWHPRNDTSD-GESTWZJASA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N5CCCC5C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C9CCCN9C(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N

Synonyms

eristostatin

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N5CCCC5C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C9CCCN9C(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC8=CNC9=CC=CC=C98)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.